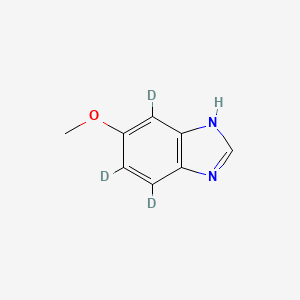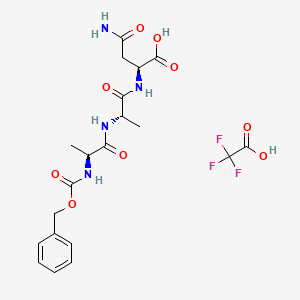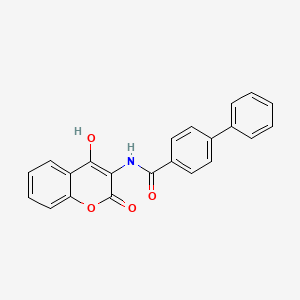
NF-|EB/Pon1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-|EB/Pon1-IN-1 is a chemical compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This compound exhibits significant antioxidant and hepatoprotective activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of NF-|EB/Pon1-IN-1 involves multiple steps, including the formation of quinazolinone derivatives bearing sulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NF-|EB/Pon1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
NF-|EB/Pon1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. In biology and medicine, it is investigated for its antioxidant and hepatoprotective properties, which may have therapeutic potential in treating liver diseases and oxidative stress-related conditions. Additionally, it is used in the study of cancer, cardiovascular diseases, neurological diseases, and inflammatory diseases .
Mechanism of Action
The mechanism of action of NF-|EB/Pon1-IN-1 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This inhibition leads to a reduction in oxidative stress and inflammation, thereby exerting its antioxidant and hepatoprotective effects. The molecular targets include various transcription factors and enzymes involved in these pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 .
Comparison with Similar Compounds
NF-|EB/Pon1-IN-1 is unique in its dual inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. Similar compounds include other inhibitors of these pathways, such as quinazolinone derivatives and sulfonamide-bearing compounds. this compound stands out due to its specific combination of antioxidant and hepatoprotective activities .
Properties
Molecular Formula |
C20H16N6O4S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C20H16N6O4S2/c21-32(29,30)14-7-5-13(6-8-14)26-19(28)15-3-1-2-4-16(15)24-20(26)31-12-18(27)25-17-11-22-9-10-23-17/h1-11H,12H2,(H2,21,29,30)(H,23,25,27) |
InChI Key |
QTWSOVMUMKGXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)






![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)





